2-(Hydroxymethyl)cyclobutanone
CAS No.: 23107-52-0
Cat. No.: VC7263326
Molecular Formula: C5H8O2
Molecular Weight: 100.117
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23107-52-0 |
|---|---|
| Molecular Formula | C5H8O2 |
| Molecular Weight | 100.117 |
| IUPAC Name | 2-(hydroxymethyl)cyclobutan-1-one |
| Standard InChI | InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2 |
| Standard InChI Key | SWWZYFVOUUTMPJ-SCSAIBSYSA-N |
| SMILES | C1CC(=O)C1CO |
Introduction
2-(Hydroxymethyl)cyclobutanone is a cyclic ketone characterized by a hydroxymethyl group attached to a cyclobutanone ring. Its chemical formula is C5H8O2, with a molecular weight of approximately 100.12 g/mol . This compound is notable for its unique structural properties, which influence its reactivity and potential applications in organic synthesis and medicinal chemistry.
Synthesis Methods
Several methods have been reported for synthesizing 2-(Hydroxymethyl)cyclobutanone, including various organic synthesis techniques such as [2+2] cycloadditions and ring expansions. These methods allow for the selective modification of the cyclobutanone structure, which is crucial for its applications.
Applications in Organic Synthesis
2-(Hydroxymethyl)cyclobutanone is used in the stereocontrolled synthesis and functionalization of cyclobutanes. Its unique ring structure makes it an ideal candidate for reactions that require specific stereochemistry, such as in the synthesis of complex molecules and pharmaceutical compounds.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used in stereocontrolled synthesis and functionalization of cyclobutanes |
| Pharmaceutical Synthesis | Building block for synthesizing complex pharmaceutical compounds |
Applications in Material Science
In material science, 2-(Hydroxymethyl)cyclobutanone is utilized in the synthesis of various materials through methods like ring-opening polymerization. The incorporation of the cyclobutanone ring can lead to materials with unique properties.
| Material Application | Description |
|---|---|
| Polymer Synthesis | Used in ring-opening polymerization to create new materials |
Pharmacological Applications
2-(Hydroxymethyl)cyclobutanone can be used as a building block in the synthesis of pharmaceutical compounds. Its incorporation into larger structures through various synthetic methods can lead to drugs with improved efficacy or reduced side effects.
| Pharmacological Use | Description |
|---|---|
| Drug Development | Used in synthesizing biologically active compounds |
Stereochemistry and Chirality
The specific isomer (R)-2-(Hydroxymethyl)cyclobutanone is crucial for applications requiring chirality, such as drug development. The stereochemistry at the carbon atom adjacent to the carbonyl group is vital for its biological activity and reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume